Latrunculin B

説明

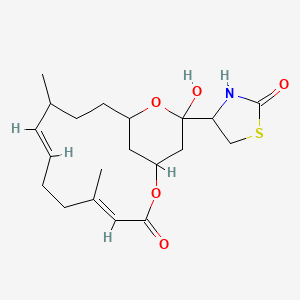

This compound is a 14-membered macrolide attached to 2-thiazolidinone moiety, isolated from Red Sea sponge Latrunculia magnifica.

This compound has been reported in Brassica napus, Chromodoris quadricolor, and other organisms with data available.

14-membered macrolide attached to 2-thiazolidinone moiety; from Red Sea sponge Latrunculia magnifica; see also latrunculin A; structure given in first source

特性

IUPAC Name |

(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHPHXHGRHSMIK-JRIKCGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76343-94-7 | |

| Record name | Latrunculin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrunculin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrunculin B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LATRUNCULIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Latrunculin B on Actin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latrunculin B, a potent marine macrolide toxin isolated from the sponge Latrunculia magnifica, is a widely utilized cell-permeable tool in cell biology research for the dynamic and reversible disruption of the actin cytoskeleton. Its mechanism of action centers on the direct interaction with monomeric globular actin (G-actin), effectively preventing its polymerization into filamentous actin (F-actin). This sequestration of G-actin monomers shifts the cellular equilibrium towards F-actin depolymerization, leading to a rapid and profound disassembly of the actin cytoskeleton. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, its effects on cellular processes, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways it impacts.

Core Mechanism of Action: G-Actin Sequestration

This compound exerts its effects on the actin cytoskeleton through a direct and specific interaction with G-actin. It forms a high-affinity, 1:1 stoichiometric complex with G-actin, preventing its incorporation into growing actin filaments.[1][2][3][4]

Binding Site: The binding pocket for this compound is located in the nucleotide-binding cleft of G-actin, between subdomains 2 and 4.[2][5] This strategic location is critical for its inhibitory function. By occupying this cleft, this compound sterically hinders the conformational changes that are essential for the G-actin to F-actin transition.

Inhibition of Polymerization: The binding of this compound to G-actin effectively "locks" the monomer in a conformation that is incompatible with polymerization. This sequestration of actin monomers from the available pool disrupts the dynamic equilibrium of the actin cytoskeleton, leading to the net depolymerization of existing actin filaments as the natural process of subunit dissociation from the filament ends continues without subsequent re-addition of monomers.[2][3]

Reversibility: The effects of this compound are generally reversible upon its removal from the cellular environment, allowing for the study of actin-dependent processes with temporal control.[2]

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound with actin and its cellular effects.

| Parameter | Value | Species/Cell Type | Method | Reference |

| Binding Affinity (Kd) | 74 nM | Maize Pollen Actin | Equilibrium Dialysis | [6] |

| Stoichiometry of Binding | 1:1 | G-actin | In vitro studies | [1][2][3] |

| Parameter | Concentration | Cell Type/Condition | Effect | Reference |

| IC50 (Cell Growth) | 7.1 µM | HCT116 cells | Growth inhibition | [1] |

| 4.8 µM | MDA-MB-435 cells | Growth inhibition | [1] | |

| IC50 (Mechanical Properties) | ~60 nM | Fibroblasts (serum-free) | Disruption of cellular mechanical properties | [7] |

| ~900 nM | Fibroblasts (with calf serum) | Disruption of cellular mechanical properties | [7] | |

| Effective Concentration | 5 - 7 nM | Pollen Tube | Half-maximal inhibition of extension | [2] |

| 40 - 50 nM | Pollen | Half-maximal inhibition of germination | [2] | |

| 0.1 - 0.5 µM | CHO cells | Disruption of actin cytoskeleton | [8] | |

| 1 - 60 µM | 3T3-L1 adipocytes | Dose-dependent disruption of cortical actin |

Experimental Protocols

Pyrene-Actin Polymerization Assay

This in vitro assay is a standard method to monitor the kinetics of actin polymerization in the presence or absence of inhibitors like this compound. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

-

Lyophilized pyrene-labeled rabbit muscle actin

-

Unlabeled rabbit muscle actin

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Protocol:

-

Actin Preparation: Reconstitute pyrene-labeled and unlabeled actin in G-buffer to a stock concentration (e.g., 10 µM). The proportion of pyrene-labeled actin is typically 5-10%. Keep on ice for at least 1 hour to ensure depolymerization. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.

-

Reaction Setup: In a fluorometer cuvette, prepare the reaction mixture by adding G-buffer, the desired concentration of this compound or DMSO vehicle, and the G-actin solution to a final volume that is 90% of the total reaction volume.

-

Initiation of Polymerization: To start the reaction, add 1/10th of the final volume of 10x Polymerization Buffer. Mix quickly but gently to avoid introducing air bubbles.

-

Data Acquisition: Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rate of actin polymerization.

-

Data Analysis: Plot fluorescence intensity versus time. The initial lag phase, the steep polymerization phase, and the final plateau can be analyzed to determine the effects of this compound on nucleation, elongation, and the steady-state of actin polymerization.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton in fixed cells using fluorescently labeled phalloidin, which binds specifically to F-actin.

Materials:

-

Cells cultured on glass coverslips

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle in cell culture medium for the appropriate duration.

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Staining: Incubate the cells with a solution of fluorescently labeled phalloidin in blocking buffer for 20-60 minutes at room temperature in the dark. A nuclear counterstain like DAPI can be included in this step.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Logical Relationships

The disruption of the actin cytoskeleton by this compound has profound effects on numerous cellular signaling pathways that are intrinsically linked to actin dynamics.

Disruption of Focal Adhesion Signaling

Focal adhesions are crucial for cell adhesion, migration, and mechanotransduction, and their integrity is dependent on the actin cytoskeleton. This compound-induced actin depolymerization leads to the disassembly of focal adhesions and the inhibition of downstream signaling.

Caption: this compound disrupts focal adhesion signaling by promoting F-actin depolymerization.

Impact on RhoA-mDia1 Signaling

The RhoA GTPase is a key regulator of actin dynamics, often acting through formins like mDia1 to promote the nucleation and elongation of actin filaments. The interplay between RhoA signaling and this compound can be complex. While this compound disrupts the downstream effects of RhoA on actin polymerization, some studies suggest that the accumulation of G-actin can, in some contexts, influence upstream components of the Rho pathway.

Caption: this compound inhibits actin polymerization downstream of the RhoA-mDia1 signaling pathway.

Regulation of YAP/TAZ Signaling

The transcriptional co-activators YAP and TAZ are key mediators of mechanotransduction, and their nuclear localization and activity are regulated by the state of the actin cytoskeleton. Disruption of actin stress fibers by this compound typically leads to the cytoplasmic retention and inactivation of YAP/TAZ.

References

- 1. Substratum Stiffness and this compound Modulate the Gene Expression of the Mechanotransducers YAP and TAZ in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latrunculin - Wikipedia [en.wikipedia.org]

- 3. MRTF potentiates TEAD‐YAP transcriptional activity causing metastasis | The EMBO Journal [link.springer.com]

- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 5. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]

- 6. This compound has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Transcriptional effects of actin-binding compounds: the cytoplasm sets the tone - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Biological Activity of Latrunculin B: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Latrunculin B is a potent, cell-permeable marine toxin that has become an invaluable tool in cell biology and a subject of interest in drug development due to its specific inhibition of actin polymerization. This technical guide provides an in-depth exploration of the origin of this compound, its mechanism of action, and detailed protocols for key experimental assays. Quantitative data on its biological activity are presented for comparative analysis. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and applications in research.

Introduction

This compound is a member of the latrunculin family of macrolides, which were first discovered in the 1970s.[1] These natural products are known for their profound and reversible effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for cell shape, motility, and division.[2][3] this compound's ability to bind to monomeric globular actin (G-actin) and prevent its polymerization into filamentous actin (F-actin) makes it a more specific and often preferred tool for studying actin dynamics compared to other cytoskeletal drugs like the cytochalasins.[2][4]

Origin and Isolation of this compound

This compound is a natural product isolated from the marine sponge Latrunculia magnifica (also classified as Negombata magnifica), a vibrant red sponge found in the Red Sea, particularly in the Gulf of Aqaba.[1][2] The production of latrunculins serves as a chemical defense mechanism for the sponge, deterring predation by fish and other marine organisms.[2] The toxin is stored in membrane-bound vacuoles within the sponge's cells, preventing self-toxicity.[2]

-

Collection and Extraction: The sponge material is collected and immediately preserved, often by freezing or immersion in a solvent like ethanol or methanol, to prevent degradation of the active compounds. The preserved sponge is then homogenized and extracted with an organic solvent.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These methods may include silica gel chromatography, high-performance liquid chromatography (HPLC), and other forms of column chromatography. The purity of the isolated this compound is typically assessed by HPLC and its identity confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur through a complex pathway involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[5][6] While the complete biosynthetic gene cluster for this compound has not been fully elucidated, the structures of latrunculins, which are macrolides containing a thiazolidinone ring, are characteristic of hybrid PKS-NRPS products.

// Nodes Acetyl_CoA [label="Acetyl-CoA\n(Starter Unit)", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA\n(Extender Units)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS_Module [label="Polyketide Synthase (PKS)\nModules", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketide_Chain [label="Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; NRPS_Module [label="Non-Ribosomal Peptide\nSynthetase (NRPS) Module", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiazolidinone_Formation [label="Thiazolidinone Ring\nFormation & Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Latrunculin_B [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Acetyl_CoA -> PKS_Module; Malonyl_CoA -> PKS_Module; PKS_Module -> Polyketide_Chain; Polyketide_Chain -> Thiazolidinone_Formation; Cysteine -> NRPS_Module; NRPS_Module -> Thiazolidinone_Formation; Thiazolidinone_Formation -> Latrunculin_B; } dot Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its biological effects by directly interacting with G-actin monomers in a 1:1 stoichiometric ratio.[2] This binding occurs near the nucleotide-binding cleft of the actin monomer, preventing it from polymerizing into F-actin filaments.[2] The sequestration of G-actin monomers shifts the equilibrium of actin dynamics towards depolymerization, leading to the disassembly of existing actin filaments. This disruption of the actin cytoskeleton affects a multitude of cellular processes.

// Nodes LatB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Actin [label="G-Actin\n(Monomer)", fillcolor="#FBBC05", fontcolor="#202124"]; LatB_G_Actin [label="this compound-G-Actin\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F_Actin [label="F-Actin\n(Filament)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Depolymerization [label="Depolymerization", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges LatB -> LatB_G_Actin [label="Binds to"]; G_Actin -> LatB_G_Actin; G_Actin -> Polymerization [label="ATP"]; Polymerization -> F_Actin; F_Actin -> Depolymerization [label="ADP"]; Depolymerization -> G_Actin; LatB_G_Actin -> Polymerization [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibits"]; } dot Caption: Mechanism of this compound's inhibition of actin polymerization.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Concentrations of this compound

| Assay Type | Cell Line / System | IC50 Value | Reference |

| Actin Polymerization (in vitro, no serum) | Rabbit skeletal muscle actin | ~60 nM | [7][8] |

| Actin Polymerization (in vitro, with serum) | Rabbit skeletal muscle actin | ~900 nM | [7][8] |

| Cytotoxicity (MTT Assay) | HCT116 (Human Colon Carcinoma) | 7.1 µM | |

| Cytotoxicity (MTT Assay) | MDA-MB-435 (Human Melanoma) | 4.8 µM | |

| Pollen Germination Inhibition | Maize Pollen | 40-50 nM | [2] |

| Pollen Tube Extension Inhibition | Maize Pollen | 5-7 nM | [2] |

Table 2: Binding Affinity of Latrunculins to G-Actin

| Compound | Actin Source | Dissociation Constant (Kd) | Reference |

| Latrunculin A | Rabbit skeletal muscle actin | 200 nM | [9] |

| This compound | Maize pollen actin | 74 nM | [5] |

Note: Latrunculin A data is included for comparison as it is structurally very similar to this compound and often used as a reference.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and should be optimized for specific cell lines and experimental conditions.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified G-actin into F-actin, often by monitoring the fluorescence of pyrene-labeled actin.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT

-

10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

-

Preparation of G-actin: Reconstitute lyophilized pyrene-labeled and unlabeled G-actin in G-buffer to a final concentration of 1 mg/mL. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. Use the supernatant containing monomeric G-actin.

-

Assay Setup: In a 96-well black microplate, prepare the reaction mixtures. For a 100 µL final volume, add the desired concentration of this compound or DMSO vehicle control to G-buffer.

-

Initiation of Polymerization: Add the G-actin solution (a mixture of labeled and unlabeled actin, typically 5-10% pyrene-labeled) to the wells. Immediately add 10 µL of 10x Polymerization Buffer to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity every 15-30 seconds for 30-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates of polymerization in the presence of different concentrations of this compound to the vehicle control.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_actin [label="Prepare G-Actin Solution\n(Pyrene-labeled + Unlabeled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup_plate [label="Set up 96-well Plate with\nthis compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_actin [label="Add G-Actin to Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate_polymerization [label="Initiate Polymerization\n(Add 10x Polymerization Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_fluorescence [label="Kinetic Fluorescence Reading\n(Ex: 365 nm, Em: 407 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Data\n(Plot Fluorescence vs. Time)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prepare_actin; prepare_actin -> setup_plate; setup_plate -> add_actin; add_actin -> initiate_polymerization; initiate_polymerization -> read_fluorescence; read_fluorescence -> analyze_data; analyze_data -> end; } dot Caption: Workflow for an in vitro actin polymerization assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[10][11][12][13]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well clear cell culture plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control. Include wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability versus the logarithm of this compound concentration and determine the IC50 value using non-linear regression.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the effect of this compound on the migration of a sheet of cells.[14][15][16][17]

Materials:

-

Cell line that forms a confluent monolayer

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

6- or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Creating the Wound: Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Immediately capture an image of the scratch at time 0. Place the plate in an incubator and capture images of the same field of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells has closed.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the initial wound area.

Conclusion

This compound, a natural toxin originating from the marine sponge Latrunculia magnifica, is a powerful tool for investigating the dynamics of the actin cytoskeleton. Its specific mechanism of action, involving the sequestration of G-actin monomers, provides a reliable method for disrupting actin-dependent cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further research into the complete biosynthetic pathway of this compound could open new avenues for its biotechnological production and the development of novel therapeutic agents targeting the actin cytoskeleton.

References

- 1. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latrunculin - Wikipedia [en.wikipedia.org]

- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 4. This compound, Latrunculia magnifica [sigmaaldrich.com]

- 5. Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 7. journals.biologists.com [journals.biologists.com]

- 8. This compound | Actin | Tocris Bioscience [tocris.com]

- 9. Latrunculin A, Latrunculia magnifica [sigmaaldrich.com]

- 10. protocols.io [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. clyte.tech [clyte.tech]

- 15. med.virginia.edu [med.virginia.edu]

- 16. Wound healing assay | Abcam [abcam.com]

- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Latrunculin B: A Technical Guide to its Chemical Structure, Properties, and Applications in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin B is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica (also cited as Negombata magnifica).[1][2][3] It belongs to a family of macrolides that are powerful inhibitors of actin polymerization.[4][5] By binding to globular actin (G-actin) monomers, this compound prevents their assembly into filamentous actin (F-actin), leading to the rapid disassembly of the actin cytoskeleton.[6][7] This property makes it an invaluable tool in cell biology for investigating the multitude of cellular processes that depend on a dynamic actin network, including cell motility, division, and signal transduction.[4][6] While structurally similar to Latrunculin A, this compound is generally considered slightly less potent but may be preferred for short-term studies due to its gradual inactivation in serum-containing media.[8][9] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is a macrolide characterized by a 14-membered bicyclic lactone ring attached to a 2-thiazolidinone moiety.[2] Its distinct structure is responsible for its specific interaction with actin monomers.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₉NO₅S | [1][2] |

| Molecular Weight | 395.51 g/mol | [1][2] |

| CAS Number | 76343-94-7 | [1] |

| Appearance | Solid, off-white to light yellow film or powder | [10][11] |

| Purity | Typically >95-97% | [7] |

| Solubility | Soluble in DMSO (~25 mg/ml), Ethanol (~25 mg/ml), Methanol (~50 mg/ml) | [7] |

| Storage | Store at -20°C, protect from light. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. | [10] |

| IUPAC Name | (4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | [2] |

| SMILES | C[C@H]/1CC[C@@H]2C--INVALID-LINK--([C@@H]3CSC(=O)N3)O">C@HOC(=O)/C=C(\CC/C=C1)/C | [1][2] |

Mechanism of Action: Actin Polymerization Inhibition

The primary mechanism of action for this compound is the disruption of actin filament dynamics. It achieves this by sequestering G-actin monomers, thereby preventing their incorporation into growing F-actin filaments.[7]

-

Binding: this compound binds to G-actin monomers with a 1:1 stoichiometry.[1][6] The binding site is located near the nucleotide-binding cleft, a critical region for polymerization.[1][12]

-

Sequestration: By forming a stable complex with G-actin, this compound effectively reduces the cellular pool of available actin monomers for polymerization.

-

Depolymerization: The continuous disassembly of F-actin at the minus ("pointed") end, coupled with the inhibition of assembly at the plus ("barbed") end due to monomer sequestration, leads to a net depolymerization of existing actin filaments.[4][6]

This mechanism is distinct from that of other actin-disrupting agents like cytochalasins, which primarily cap the barbed ends of filaments.[1]

Caption: Mechanism of this compound action on actin polymerization.

Biological and Cellular Effects

The disruption of the actin cytoskeleton by this compound has profound effects on numerous cellular functions.[6][13]

-

Cell Morphology and Motility: Cells treated with this compound typically lose their structural integrity, round up, and exhibit a cessation of motile activities such as migration and invasion.[1][8] This has made it a tool for cancer research, where it can inhibit processes associated with metastasis.[6][14]

-

Cell Division: As the actin cytoskeleton is essential for the formation of the contractile ring during cytokinesis, this compound treatment inhibits cell division, leading to an accumulation of multinucleated cells.[6][15] Studies have also shown that it can induce a mitotic delay by activating an actin-dependent checkpoint.[16]

-

Intracellular Transport and Endocytosis: Actin filaments serve as tracks for the movement of vesicles and organelles. This compound disrupts these processes, affecting endocytosis and exocytosis.[6][17]

-

Signal Transduction: The integrity of the actin cytoskeleton can influence signaling pathways. For instance, treatment with this compound has been shown to decrease the insulin-stimulated activation of the protein kinase Akt/PKB in adipocytes, suggesting a role for actin in scaffolding signaling components.[18]

-

Apoptosis: At high concentrations, this compound can induce programmed cell death by activating caspase-3/7 pathways.[1]

Caption: this compound's effect on the Akt/PKB signaling pathway.

Experimental Protocols and Usage

This compound is a standard reagent for the experimental depolymerization of F-actin in living cells.

General Protocol for Cell Treatment

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 5-10 mM) of this compound in anhydrous DMSO. Aliquot into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Culture: Plate cells on an appropriate substrate (e.g., glass-bottom dishes for microscopy) and grow to the desired confluency in standard culture medium.

-

Working Solution Preparation: On the day of the experiment, dilute the DMSO stock solution into pre-warmed culture medium to the final desired working concentration. It is critical to vortex the solution thoroughly. A vehicle control (medium with an equivalent concentration of DMSO) should always be run in parallel.

-

Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired period (typically 15 minutes to 2 hours) at 37°C in a CO₂ incubator. The optimal time and concentration must be determined empirically for each cell type and experimental goal.

-

Analysis: Proceed with downstream analysis, such as live-cell imaging, immunofluorescence staining for F-actin (e.g., with phalloidin), or biochemical assays.

Note: The effects of this compound are generally reversible upon washout, although the recovery dynamics can vary between cell types.[8]

Typical Working Concentrations

| Application | Cell Type / System | Concentration Range | Incubation Time | References |

| Inhibition of Pollen Tube Extension | Tobacco Pollen | 5 - 7 nM (half-maximal) | Not specified | |

| Disruption of Mechanical Properties | Chick Embryo Fibroblasts | 20 - 200 nM | 30 minutes | [19][20] |

| F-actin Disruption for Imaging | HeLa Cells | 1 - 5 µM | 30 - 60 minutes | [21][22] |

| Inhibition of Endocytosis | Tobacco Pollen Tubes | Low nM range | Not specified | [17] |

| Depolymerization Prior to Lysis | Platelets | 20 µM | 20 minutes | [23] |

digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="1. Culture Cells\non appropriate substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare [label="2. Prepare Working Solutions\n(this compound & Vehicle Control)", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="3. Treat Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="4. Incubate\n(e.g., 30 min at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="5. Analyze Cellular Effects", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; microscopy [label="Microscopy\n(Phalloidin Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; biochem [label="Biochemical Assays\n(e.g., Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; motility [label="Motility/Invasion\nAssay", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> prepare; prepare -> treat; treat -> incubate; incubate -> analysis; analysis -> microscopy [label="Imaging"]; analysis -> biochem [label="Functional"]; analysis -> motility [label="Phenotypic"]; microscopy -> end; biochem -> end; motility -> end; }

Caption: A typical workflow for studying this compound's cellular effects.

Summary of Quantitative Data

| Parameter | Value | Context | References |

| Dissociation Constant (Kd) | ~60 nM | Binding to G-actin | [7][9] |

| IC₅₀ (Cell Growth) | 7.1 µM | HCT116 human colon cancer cells | |

| IC₅₀ (Cell Growth) | 4.8 µM | MDA-MB-435 human breast cancer cells | |

| EC₅₀ (Mechanical Disruption) | ~60 nM | Chick embryo fibroblasts in collagen matrix | [19] |

| EC₅₀ (Pollen Germination) | 40 - 50 nM | Pollen germination inhibition |

Biogenesis and Synthesis

This compound is a natural product derived from marine sponges.[1] While it is primarily sourced through isolation from these organisms, total syntheses have been developed, which also allow for the creation of novel analogues for structure-activity relationship studies and the development of photoswitchable versions for spatiotemporal control of actin dynamics.[15][24][25][26][27]

Conclusion

This compound is a cornerstone chemical tool for cell biology and related fields. Its specific mechanism of sequestering G-actin monomers provides a reliable method for acutely disrupting the actin cytoskeleton, enabling researchers to probe the fundamental roles of actin in a vast array of cellular processes. With well-characterized properties and a wealth of literature detailing its use, this compound will continue to be an essential compound for scientists investigating the cytoskeleton in both health and disease.

References

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H29NO5S | CID 6436219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. adipogen.com [adipogen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. 76343-94-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. apexbt.com [apexbt.com]

- 12. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of actin polymerisation by low concentration this compound affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.biologists.com [journals.biologists.com]

- 20. Effects of cytochalasin D and this compound on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. pnas.org [pnas.org]

- 25. Catalysis-based total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chemrxiv.org [chemrxiv.org]

Latrunculin B: A Technical Guide to its Inhibition of Actin Polymerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Latrunculin B, a potent inhibitor of actin polymerization. It provides a comprehensive overview of its biochemical interactions, quantitative data on its activity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Sequestration of Monomeric Actin

This compound exerts its inhibitory effect on actin polymerization primarily through a direct interaction with actin monomers (G-actin). The core mechanism involves the following key steps:

-

Binding to G-actin: this compound binds to monomeric G-actin in a 1:1 stoichiometric ratio.[1][2] This binding occurs near the nucleotide-binding cleft of the actin monomer.[2]

-

Sequestration: By forming a complex with G-actin, this compound effectively sequesters these monomers, preventing them from incorporating into growing actin filaments (F-actin).[3]

-

Inhibition of Polymerization: The sequestration of G-actin reduces the pool of available monomers for polymerization, thereby inhibiting both the nucleation of new filaments and the elongation of existing ones.[3] This disruption of the dynamic equilibrium between G-actin and F-actin leads to a net depolymerization of actin filaments within the cell.[3]

This compound is a cell-permeable marine toxin, allowing it to effectively disrupt the actin cytoskeleton in vivo. While structurally similar to Latrunculin A, this compound is generally considered to be less potent.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of latrunculins with actin and their effects on cellular processes.

| Parameter | Value | Actin Type | Condition | Reference |

| Binding Affinity (Kd) | ||||

| Latrunculin A | 0.1 µM | Mg-ATP-actin monomers | in vitro | [4] |

| Latrunculin A | 0.4 µM | Mg-ADP-Pi-actin monomers | in vitro | [4] |

| Latrunculin A | 4.7 µM | Mg-ADP-actin monomers | in vitro | [4] |

| Latrunculin A | ~0.2 µM | G-actin | in vitro | [5] |

| Half-maximal Inhibitory Concentration (IC50) | ||||

| This compound | ~60 nM | - | Disruption of cellular mechanical properties (in the absence of serum) | [5] |

| This compound | ~900 nM | - | Disruption of cellular mechanical properties (in the presence of serum) | [5] |

| This compound | 40-50 nM | Pollen | Inhibition of germination | [2] |

| This compound | 5-7 nM | Pollen | Inhibition of tube extension | [2] |

| This compound | 7.1 µM | HCT116 cancer cells | Growth inhibition | |

| This compound | 4.8 µM | MDA-MB-435 cancer cells | Growth inhibition |

Signaling Pathways and Molecular Interactions

The primary interaction of this compound is directly with G-actin, which then impacts all downstream processes that rely on actin polymerization.

Figure 1. Mechanism of this compound inhibition of actin polymerization.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. It relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a polymer.

Objective: To quantify the effect of this compound on the rate and extent of actin polymerization.

Materials:

-

Monomeric actin (unlabeled)

-

Pyrene-labeled G-actin

-

This compound stock solution (in DMSO)

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[6]

-

Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)[6]

-

Fluorescence spectrophotometer or plate reader with excitation at ~365 nm and emission at ~407 nm[7]

Procedure:

-

Preparation of Actin Monomers: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range (e.g., 2-5 µM).

-

Incubation with this compound: Add various concentrations of this compound (or DMSO as a vehicle control) to the G-actin solution. Incubate on ice for a short period (e.g., 5 minutes) to allow for binding.

-

Initiation of Polymerization: Transfer the reaction mixtures to a cuvette or a 96-well plate. Initiate polymerization by adding the polymerization-inducing buffer (e.g., 1/10th volume of 10x KMEI).[6]

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time. The increase in fluorescence corresponds to the formation of F-actin.

-

Data Analysis: Plot fluorescence intensity versus time. The initial lag phase represents nucleation, the steep slope represents the elongation rate, and the plateau represents the steady-state. The inhibitory effect of this compound can be quantified by comparing the elongation rates and the final fluorescence intensities of the treated samples to the control.

Figure 2. Experimental workflow for the pyrene-actin polymerization assay.

Co-sedimentation Assay

This assay is used to determine the binding of a substance to F-actin. Since this compound primarily binds to G-actin, a modified version of this assay can be used to demonstrate its sequestering activity by showing a reduction in the amount of pelletable F-actin.

Objective: To demonstrate that this compound reduces the amount of F-actin by sequestering G-actin.

Materials:

-

Monomeric actin

-

This compound stock solution (in DMSO)

-

G-buffer

-

Polymerization-inducing buffer

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment and reagents

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing G-actin in G-buffer. Add increasing concentrations of this compound (and a DMSO control).

-

Induce Polymerization: Add polymerization-inducing buffer to all samples and incubate at room temperature for a sufficient time to allow polymerization to reach steady-state (e.g., 1 hour).

-

Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for a duration that pellets F-actin (e.g., 30-60 minutes).[8]

-

Sample Collection: Carefully separate the supernatant (containing G-actin and this compound-G-actin complexes) from the pellet (containing F-actin).

-

SDS-PAGE Analysis: Resuspend the pellets in a volume of sample buffer equal to that of the supernatants. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Data Analysis: Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin in the supernatant and pellet fractions using densitometry. An increase in the amount of actin in the supernatant and a corresponding decrease in the pellet in the presence of this compound indicates its G-actin sequestering activity.

Figure 3. Logical flow of the co-sedimentation assay with this compound.

Conclusion

This compound is a powerful tool for studying the actin cytoskeleton due to its specific mechanism of sequestering G-actin and thereby inhibiting polymerization. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular processes dependent on actin dynamics. The provided diagrams visually summarize the key molecular interactions and experimental workflows, facilitating a deeper understanding of its mode of action.

References

- 1. Actin Polymerization/Depolymerization Assay Kit (ab239724) is not available | Abcam [abcam.com]

- 2. Latrunculin - Wikipedia [en.wikipedia.org]

- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 4. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 7. Actin polymerization assay | Andex [andexbiotech.com]

- 8. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nuances: A Technical Guide to Latrunculin A and Latrunculin B for Researchers and Drug Development Professionals

An In-depth Examination of Two Potent Actin Polymerization Inhibitors

Executive Summary

Latrunculin A and Latrunculin B, marine macrolides isolated from the sponge Latrunculia magnifica, are indispensable tools in cell biology and promising candidates in drug discovery due to their potent and specific inhibition of actin polymerization. By forming a 1:1 stoichiometric complex with globular actin (G-actin), they prevent its incorporation into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton. This technical guide provides a comprehensive comparison of Latrunculin A and this compound, detailing their structural and functional differences, providing quantitative data on their activity, and outlining key experimental protocols. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with these powerful compounds.

Structural and Mechanistic Differences

Latrunculin A and this compound share a common mechanism of action, binding to G-actin near the nucleotide-binding cleft and sequestering it from the polymerizable pool.[1][2] However, subtle structural differences between the two molecules, primarily in the macrocyclic ring, lead to variations in their potency and cellular effects.[2][3] Latrunculin A possesses a 16-membered ring, while this compound has a 14-membered ring.[3] This structural variation is believed to contribute to the higher potency generally observed for Latrunculin A.[2][4]

The binding of both latrunculins to G-actin prevents the conformational changes necessary for polymerization and can also induce the depolymerization of existing actin filaments.[1][5] While both compounds are cell-permeable, Latrunculin A is reported to be more potent in disrupting the actin cytoskeleton and inhibiting cell growth in various cancer cell lines.[4] Conversely, the effects of this compound can be more transient, with some studies suggesting it is inactivated more rapidly in cellular environments.[2][4]

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data for Latrunculin A and this compound, providing a clear comparison of their binding affinities and cytotoxic effects.

Table 1: Binding Affinity for G-Actin

| Compound | Actin Species | Dissociation Constant (Kd) | Reference |

| Latrunculin A | ATP-actin | 0.1 µM | [3] |

| ADP-Pi-actin | 0.4 µM | [3] | |

| ADP-actin | 4.7 µM | [3] | |

| Rabbit Skeletal Muscle Actin | 180 - 220 nM | [3] | |

| This compound | Rabbit Skeletal Muscle Actin | ~200 nM | [3] |

| Maize Pollen Actin | 74 nM | [6] |

Table 2: Cytotoxicity (IC50 Values)

| Compound | Cell Line | IC50 | Reference |

| Latrunculin A | HCT116 | 7.1 µM | |

| MDA-MB-435 | 4.8 µM | ||

| Mouse RMS | 80 - 220 nM | [7] | |

| Human HT1080 | 80 - 220 nM | [7] | |

| Human RD | 80 - 220 nM | [7] | |

| Human Rh30 | 80 - 220 nM | [7] | |

| Human Rh41 | 80 - 220 nM | [7] | |

| This compound | HCT116 | Not specified, less potent than LatA | |

| MDA-MB-435 | Not specified, less potent than LatA | ||

| NIL8 (hamster fibroblasts) | Slightly less potent than LatA | [4] |

Key Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay is a fundamental method to quantify the effect of inhibitors on the kinetics of actin polymerization. It relies on the significant increase in fluorescence of pyrene-conjugated G-actin upon its incorporation into F-actin.[8][9][10]

Materials:

-

Pyrene-labeled G-actin (lyophilized)

-

Unlabeled G-actin (lyophilized)

-

G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)

-

Latrunculin A or this compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Black 96-well plate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

-

Reconstitution of Actin: Reconstitute lyophilized pyrene-labeled and unlabeled G-actin in G-buffer to a stock concentration of ~10-20 µM. Incubate on ice for at least 1 hour to ensure complete depolymerization.

-

Preparation of Actin Working Solution: Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin to achieve the desired final concentration and labeling percentage (typically 5-10% pyrene-actin). Keep on ice.

-

Assay Setup: In a 96-well plate, add the desired concentrations of Latrunculin A, this compound, or DMSO (vehicle control).

-

Initiation of Polymerization: To each well, add the G-actin working solution and immediately add 1/10th volume of 10x Polymerization Buffer to initiate polymerization. Mix gently.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity over time at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (lag phase, elongation phase, and plateau).

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the elongation phase. The effect of the latrunculins will be observed as a decrease in the rate and extent of polymerization.

Signaling Pathways and Cellular Processes Affected

Disruption of the actin cytoskeleton by Latrunculin A and B has profound effects on numerous cellular processes and signaling pathways.

General Mechanism of Action

The primary mechanism involves the sequestration of G-actin monomers, shifting the equilibrium away from F-actin formation. This leads to a net depolymerization of actin filaments.

Caption: General mechanism of Latrunculin A and B action.

Induction of Apoptosis

Both Latrunculin A and B have been shown to induce apoptosis in various cell types.[11][12] The disruption of the actin cytoskeleton can trigger downstream signaling cascades leading to programmed cell death. One proposed mechanism involves the translocation of pro-apoptotic proteins like Bax to the mitochondria.[11]

Caption: Apoptosis induction by Latrunculins.

Impact on Cell Adhesion and Migration

The integrity of the actin cytoskeleton is crucial for cell adhesion and migration. By disrupting actin dynamics, latrunculins interfere with the formation of focal adhesions and lamellipodia, thereby inhibiting cell motility. This has significant implications for cancer research, as cell migration is a key process in metastasis.[13][14]

Caption: Workflow for a wound-healing (scratch) assay.

Conclusion

Latrunculin A and this compound are potent inhibitors of actin polymerization with distinct potencies and cellular effects. Latrunculin A is generally the more potent of the two. Their ability to specifically and reversibly disrupt the actin cytoskeleton makes them invaluable tools for investigating a wide range of cellular processes. For drug development professionals, their anti-proliferative and anti-migratory properties present exciting opportunities, particularly in the field of oncology. This guide provides the foundational knowledge and practical protocols necessary for the effective use and further investigation of these remarkable marine natural products.

References

- 1. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latrunculin - Wikipedia [en.wikipedia.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semisynthetic latrunculin derivatives as inhibitors of metastatic breast cancer: biological evaluations, preliminary structure-activity relationship and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 9. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 10. Actin polymerization assay | Andex [andexbiotech.com]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. adipogen.com [adipogen.com]

- 14. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

Understanding the Biological Activity of Latrunculin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latrunculin B is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica. It serves as a powerful research tool due to its specific and potent inhibition of actin polymerization. By binding to monomeric globular actin (G-actin), this compound prevents its incorporation into filamentous actin (F-actin), leading to the disruption of the actin cytoskeleton. This guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative effects on various cellular processes, detailed experimental protocols for its use, and its impact on key signaling pathways. This document is intended to be a comprehensive resource for researchers utilizing this compound in their experimental designs.

Core Mechanism of Action

This compound exerts its biological effects by directly targeting actin, a fundamental component of the eukaryotic cytoskeleton. The primary mechanism involves a high-affinity, 1:1 stoichiometric binding to G-actin monomers.[1] This interaction sequesters G-actin, rendering it unavailable for polymerization into F-actin filaments. The continuous, dynamic nature of the actin cytoskeleton relies on a balanced equilibrium between polymerization and depolymerization. By sequestering the available G-actin pool, this compound shifts this equilibrium towards net depolymerization, resulting in the disassembly of existing actin filaments.[2]

This disruption of the actin cytoskeleton has profound consequences for a multitude of cellular functions that are dependent on actin dynamics, including cell motility, cell division, endocytosis, and the maintenance of cell morphology.[2] While similar in its effect to the cytochalasin family of actin inhibitors, this compound's mechanism of sequestering G-actin monomers is distinct from the cytochalasins, which primarily act by capping the barbed ends of actin filaments.

Quantitative Data on Biological Activity

The potency of this compound has been quantified in various cellular contexts. The following tables summarize key quantitative data regarding its efficacy.

| Parameter | Cell Line / System | Value | Reference |

| IC₅₀ (Growth Inhibition) | HCT116 (Human Colon Carcinoma) | 7.1 µM | |

| MDA-MB-435 (Human Melanoma) | 4.8 µM | ||

| Equilibrium Dissociation Constant (Kd) | Maize Pollen Actin | 74 nM | [3] |

| Half-maximal Disruption of Mechanical Properties | Chick Embryo Fibroblasts (without serum) | ~60 nM | [4] |

| Chick Embryo Fibroblasts (with serum) | ~900 nM | [4] | |

| Half-maximal Inhibition of Pollen Germination | Maize Pollen | 50 nM | [3] |

| Half-maximal Inhibition of Pollen Tube Growth | Maize Pollen | 5-7 nM | [1] |

Table 1: Potency and Efficacy of this compound

| Cellular Process | Cell Type | Concentration | Observed Effect | Reference |

| Actin Depolymerization | Smooth Muscle Cells | 0.5 µM | Disruption of stress fibers for up to 12 hours. | [5] |

| Inhibition of Secretion | Rat Peritoneal Mast Cells | 40 µg/mL | 85% inhibition of secretion from intact cells. | |

| Inhibition of Endocytosis | Budding Yeast | 200 µM | Inhibition of Lucifer Yellow uptake. | [6] |

| Disruption of Actin Cytoskeleton | Phytophthora infestans | 0.1 µM - 1 µM | Increased hyphal branching and formation of balloon-like shapes. | |

| Translocation of Actin into Nuclei | Permeabilized Mast Cells | 20 µg/mL | Induces translocation of actin into the nucleus. | [7] |

Table 2: Effective Concentrations of this compound in Various Cellular Processes

Experimental Protocols

General Guidelines for this compound Treatment

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which can be stored at -20°C. When treating cells, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced artifacts. The optimal concentration and duration of this compound treatment will vary depending on the cell type and the specific process being investigated. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for each experimental system.

Visualization of Actin Cytoskeleton Disruption by Phalloidin Staining

This protocol describes the visualization of F-actin in cultured cells treated with this compound using fluorescently labeled phalloidin.

Materials:

-

Cells cultured on glass coverslips

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound in complete culture medium for the appropriate duration. Include a vehicle control (DMSO) group.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium. If desired, use a mounting medium containing DAPI to visualize the nuclei.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol provides a method to assess the effect of this compound on cell migration.

Materials:

-

Cells cultured to confluence in a multi-well plate

-

This compound stock solution (in DMSO)

-

Serum-free cell culture medium

-

Pipette tips (p200 or p1000) or a cell-scratching instrument

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells.

-

Treatment: Add serum-free medium containing different concentrations of this compound or vehicle (DMSO) to the wells.

-

Imaging: Immediately acquire images of the wounds at time 0.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator.

-

Time-Lapse Imaging: Acquire images of the same wound fields at regular intervals (e.g., every 6, 12, and 24 hours).

-

Analysis: Measure the width of the wound at different time points for each condition. The rate of wound closure is an indicator of cell migration.

Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts with appropriate pore size

-

Multi-well plates

-

Cells

-

This compound stock solution (in DMSO)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

-

Cell Preparation: Harvest and resuspend cells in serum-free medium.

-

Assay Setup: Place the Transwell inserts into the wells of a multi-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Transwell insert. Add this compound or vehicle (DMSO) to the upper chamber at the desired concentrations.

-

Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope.

Impact on Signaling Pathways

The actin cytoskeleton is intricately linked to various signaling pathways that regulate cell behavior. Disruption of actin dynamics by this compound can, therefore, have significant downstream effects on these pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Evidence suggests that an intact actin cytoskeleton is necessary for the proper functioning of this pathway. Treatment of 3T3-L1 adipocytes with this compound has been shown to decrease the insulin-stimulated phosphorylation of Akt at Serine-473, indicating an inhibition of Akt activation.[8] This suggests that actin dynamics play a role in the spatial organization of signaling components upstream of Akt.

Rho Family GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. There exists a complex interplay and feedback mechanism between Rho GTPases and actin dynamics. Studies have shown that while this compound treatment did not inhibit RhoA activation induced by the FH2 domain of Dia1, it did decrease Rac1 activity in other contexts. This suggests that the relationship between the actin cytoskeleton and Rho GTPase activity is not uniform and can be context-dependent. Disruption of the actin cytoskeleton by this compound can uncouple the feedback loops that regulate the activity of these GTPases. For instance, in some cellular systems, actin polymerization is required for the positive feedback that sustains Rac1 activity at the leading edge of migrating cells.

Applications in Drug Development

The critical role of the actin cytoskeleton in cell migration and invasion makes it an attractive target for cancer therapy. The ability of this compound to inhibit these processes has led to its investigation as a potential anti-metastatic agent. Furthermore, its use as a tool to dissect the signaling pathways that control cell motility provides a valuable platform for the identification and validation of novel drug targets. By understanding the intricate connections between the actin cytoskeleton and cellular signaling, researchers can develop more targeted and effective therapeutic strategies.

Conclusion

This compound is an indispensable tool for cell biologists and drug discovery scientists. Its specific mechanism of action, potent biological activity, and the wealth of research surrounding its use make it an ideal probe for investigating the myriad of cellular processes that are dependent on a dynamic actin cytoskeleton. This guide has provided a comprehensive overview of its biological activity, quantitative effects, and experimental applications, and it is hoped that this will serve as a valuable resource for the scientific community.

References

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 3. This compound has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Latrunculin B: A Comprehensive Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculin B is a potent, cell-permeable marine toxin originally isolated from the Red Sea sponge Latrunculia magnifica. It serves as a powerful and widely used tool in cell biology for investigating the dynamics and functions of the actin cytoskeleton. By specifically binding to monomeric globular actin (G-actin), this compound prevents its polymerization into filamentous actin (F-actin), leading to the disruption of microfilament structures.[1][2] This inhibitory action allows researchers to probe the critical roles of the actin cytoskeleton in a multitude of cellular processes, including cell motility, division, endocytosis, and signal transduction.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of relevant cellular pathways.

Mechanism of Action

This compound disrupts actin polymerization by forming a 1:1 stoichiometric complex with G-actin, sequestering it from the pool of available monomers for filament assembly.[1][2] This action leads to a net depolymerization of existing F-actin filaments, resulting in the breakdown of actin-based structures such as stress fibers and lamellipodia.[5] While similar in effect to cytochalasins, latrunculins operate through a distinct mechanism and often exhibit higher potency.[6]

Caption: Mechanism of this compound action on actin polymerization.

Quantitative Data

The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific process being investigated. The following tables summarize key quantitative data reported in the literature.

Table 1: IC50 and Effective Concentrations of this compound

| Parameter | Cell Type/System | Concentration | Notes | Reference(s) |

| IC50 (in vitro F-actin polymerization) | N/A (in the absence of serum) | ~60 nM | Interacts with G-actin in a 1:1 ratio. | [1] |

| IC50 (in vitro F-actin polymerization) | N/A (in the presence of calf serum) | ~900 nM | Serum proteins can affect this compound activity. | [1] |

| Half-maximal inhibition of pollen germination | Maize pollen | 40-50 nM | --- | [1] |

| Half-maximal inhibition of pollen tube extension | Maize pollen | 5-7 nM | Pollen tube growth is more sensitive than germination. | [1] |

| Effective concentration for disrupting actin cytoskeleton | Fibroblast Populated Collagen Matrices | 20 nM - 200 nM | A broader effective range is observed for Cytochalasin D. | [7][8] |

| Inhibition of HeLa cell growth (IC50) | HeLa cells | 1.4 µM | --- | [9] |

| Inhibition of HCT116 cell growth (IC50) | HCT116 cells | 7.1 µM | Less potent than Latrunculin A. | [10] |

| Inhibition of MDA-MB-435 cell growth (IC50) | MDA-MB-435 cells | 4.8 µM | Less potent than Latrunculin A. | [10] |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Cell Type | Concentration | Incubation Time | Observed Effect | Reference(s) |

| Inhibition of Secretion | Rat Peritoneal Mast Cells | 40 µg/mL | 1 hour | 85% maximal inhibition of secretion. | [11] |

| Prevention of Cell Spreading | Rat Peritoneal Mast Cells | 5 µg/mL | N/A | Prevents stimulus-induced cell spreading. | [11] |

| Aberrant Hyphal Growth | Phytophthora infestans | 0.1 µM | N/A | Increased hyphal branching and irregular tube diameters. | [3] |

| Disruption of ER-PM Junction Motility | HeLa Cells | 5 µM | 30 minutes | Increased lateral motility of ER-PM junctions. | [12] |

| Inhibition of FAK and Paxillin Phosphorylation | MIN6B1 cells | N/A | N/A | Significantly inhibits glucose-induced phosphorylation. | [13] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, anhydrous

-

Sterile microcentrifuge tubes

-

Cell culture medium or appropriate buffer

Protocol:

-

Reconstitution of Stock Solution:

-

Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[7]

-

Alternatively, for some applications, ethanol can be used as a solvent.[6]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. Stock solutions in DMSO are generally stable for several months.[6]

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final working concentration using pre-warmed cell culture medium or the appropriate experimental buffer.[7]

-

It is crucial to ensure thorough mixing to achieve a homogenous solution.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[7]

-

Visualizing Actin Cytoskeleton Disruption via Immunofluorescence

This protocol outlines the steps to visualize the effects of this compound on the actin cytoskeleton using phalloidin, a high-affinity probe for F-actin.

Caption: A typical experimental workflow for visualizing the actin cytoskeleton.

Materials:

-